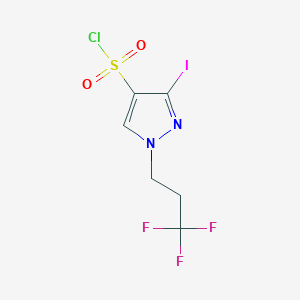
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a sulfonyl chloride derivative that is used as a reagent in organic synthesis and bioconjugation reactions.
Mecanismo De Acción
The mechanism of action of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves the reaction of the sulfonyl chloride group with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a covalent bond between the reagent and the nucleophile. This covalent bond is stable and irreversible, which makes this reagent useful in bioconjugation reactions.
Biochemical and Physiological Effects:
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has no known biochemical or physiological effects. It is a reagent that is used in laboratory experiments and does not have any therapeutic or medicinal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is its high reactivity towards nucleophiles. This reactivity allows for the efficient conjugation of biomolecules to surfaces or other biomolecules. Another advantage is its stability, which allows for the formation of stable covalent bonds between the reagent and the nucleophile.
One of the limitations of using 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is its toxicity. This reagent is toxic and should be handled with care. Another limitation is its cost, which can be expensive.
Direcciones Futuras
There are several future directions for the use of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new bioconjugation strategies using this reagent. Another direction is the use of this reagent in the synthesis of new organic compounds with potential therapeutic properties. Additionally, research can be conducted to explore the potential applications of this reagent in the development of new diagnostic tools for various diseases.
Métodos De Síntesis
The synthesis of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves the reaction of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. The product obtained is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Aplicaciones Científicas De Investigación
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as pyrazoles, sulfonamides, and sulfonylureas. It is also used in bioconjugation reactions to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This reagent has proven to be useful in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's.
Propiedades
IUPAC Name |
3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3IN2O2S/c7-16(14,15)4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMBYSTXGBDCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

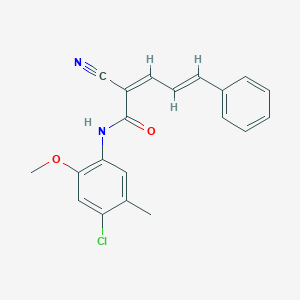
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
![N-(2,6-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2701153.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)
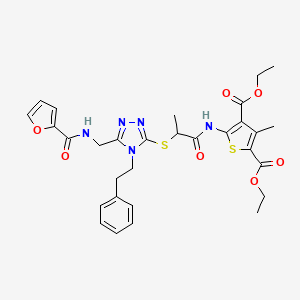
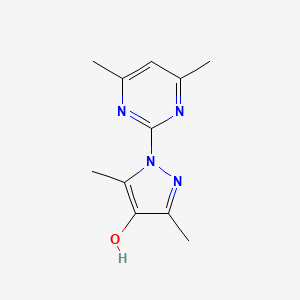
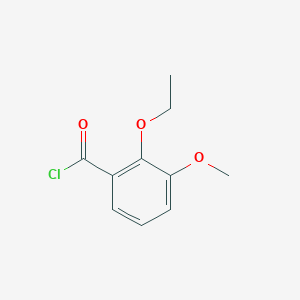

![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)
![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)
![(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2701166.png)

![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)